molecular formula C27H22ClF3N4O2 B15040080 N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B15040080
M. Wt: 526.9 g/mol
InChI Key: XBZBJWJZOLHUDZ-UHFFFAOYSA-N
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Description

N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a]pyrimidine structure, followed by the introduction of the phenyl, chloro, hydroxy, and trifluoromethyl groups through various substitution and addition reactions. Common reagents used in these steps include phenylboronic acid, trifluoromethyl iodide, and chlorinating agents such as thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors for certain steps to improve yield and reduce reaction times. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while substitution of the chloro group with an amine results in an amine derivative.

Scientific Research Applications

N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups, which may interact with biological targets.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Research: Its interactions with enzymes and receptors are explored to understand its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide: shares similarities with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique electronic properties, making it distinct from other similar compounds

Properties

Molecular Formula

C27H22ClF3N4O2

Molecular Weight

526.9 g/mol

IUPAC Name

N-[4-chloro-2-[hydroxy(phenyl)methyl]phenyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C27H22ClF3N4O2/c28-18-11-12-20(19(13-18)25(36)17-9-5-2-6-10-17)33-26(37)22-15-24-32-21(16-7-3-1-4-8-16)14-23(27(29,30)31)35(24)34-22/h1-13,15,21,23,25,32,36H,14H2,(H,33,37)

InChI Key

XBZBJWJZOLHUDZ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NC3=C(C=C(C=C3)Cl)C(C4=CC=CC=C4)O)C5=CC=CC=C5

Origin of Product

United States

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